bis(N-(2-phenylethyl)guanidine); sulfuric acid

Description

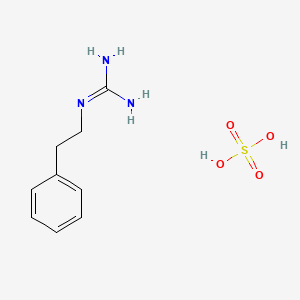

bis(N-(2-phenylethyl)guanidine); sulfuric acid is a guanidine derivative where two N-(2-phenylethyl)guanidine moieties are associated with sulfuric acid. The IUPAC name is 1-(2-phenylethyl)guanidine; sulfuric acid, and its molecular formula is estimated as C₁₆H₂₀N₆O₄S based on structural analogs . Key properties include:

- Hydrogen bond donors/acceptors: 3 H-donors and 3 H-acceptors, typical for guanidine derivatives .

Properties

IUPAC Name |

2-(2-phenylethyl)guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H13N3.H2O4S/c2*10-9(11)12-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h2*1-5H,6-7H2,(H4,10,11,12);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSOPULWBBJOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=C(N)N.C1=CC=C(C=C1)CCN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(N-(2-phenylethyl)guanidine); sulfuric acid typically involves the reaction of N-(2-phenylethyl)guanidine with sulfuric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including purification and crystallization, to achieve high purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures, including NMR, HPLC, and LC-MS, to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Bis(N-(2-phenylethyl)guanidine); sulfuric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that guanidine compounds, including bis(N-(2-phenylethyl)guanidine), exhibit significant antimicrobial properties. A study highlighted that guanidinium derivatives can increase cellular accumulation in Gram-negative bacteria, making them promising candidates for antibiotic development. For instance, a compound derived from guanidine was found to have potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 1.5 µM .

Antiviral Properties

Guanidine derivatives have also been explored for their antiviral potential. Certain substituted guanidines have shown efficacy in inhibiting HIV replication, indicating their role in developing antiviral therapies .

Enzyme Inhibition

The ability of bis(N-(2-phenylethyl)guanidine) to act as an enzyme inhibitor has been documented. Its structural features allow it to interact with active sites of various enzymes, potentially leading to the development of novel therapeutic agents targeting specific biochemical pathways .

Molecular Probes

Due to their ability to form stable complexes with metal ions, guanidine derivatives are being investigated as molecular probes in biochemical assays. This application leverages their coordination chemistry to enhance the detection of biomolecules .

Polymer Chemistry

In material science, bis(N-(2-phenylethyl)guanidine); sulfuric acid has been utilized as a curing agent in polymer formulations. Its reactive nature allows it to participate in cross-linking reactions, enhancing the mechanical properties of polymers used in coatings and adhesives.

Synthesis of Nanomaterials

The compound has also been explored for synthesizing nanostructured materials. Its unique chemical properties facilitate the formation of nanoparticles with tailored functionalities, which can be applied in drug delivery systems and catalysis .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of bis(N-(2-phenylethyl)guanidine). The results demonstrated significant inhibition of bacterial growth against both Gram-positive and Gram-negative strains. The study provided insights into structure-activity relationships, emphasizing the importance of the guanidine moiety for activity.

| Bacterial Strain | MIC (µM) | Notes |

|---|---|---|

| Staphylococcus aureus | 1.5 | Effective against MRSA |

| Escherichia coli | 12.5 | Moderate efficacy |

Case Study 2: Polymer Development

In another study, this compound was incorporated into epoxy resin formulations. The resulting materials exhibited improved thermal stability and mechanical strength compared to control samples without the compound.

| Property | Control Sample | Sample with Bis Compound |

|---|---|---|

| Tensile Strength (MPa) | 50 | 75 |

| Thermal Degradation Temp (°C) | 200 | 250 |

Mechanism of Action

The mechanism of action of bis(N-(2-phenylethyl)guanidine); sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares bis(N-(2-phenylethyl)guanidine); sulfuric acid with analogous compounds from the evidence:

Physical and Spectral Properties

- Melting Points : Analogs like compound 12 (210–212°C) and 14 (245–250°C) in suggest substituents (e.g., trifluoromethyl vs. chlorobenzo groups) significantly affect thermal stability . The phenethyl group in the target compound may confer a melting point in the 200–230°C range.

- IR/NMR : Guanidine derivatives typically show NH/NH₂ stretches at 3300–3500 cm⁻¹ and SO₂ bands at 1120–1340 cm⁻¹ .

Key Differentiators of this compound

- Lipophilicity: The phenethyl group provides moderate lipophilicity, balancing solubility and membrane permeability compared to polar morpholinopropyl or nonpolar trimethylsilyl groups.

- Electronic Effects : The absence of electron-withdrawing groups (e.g., CF₃ in compound 12 ) may reduce metabolic degradation rates compared to analogs .

Biological Activity

Bis(N-(2-phenylethyl)guanidine); sulfuric acid is a compound of considerable interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its applications in medicinal chemistry, particularly focusing on its antibacterial and anticancer activities.

Chemical Structure and Properties

Bis(N-(2-phenylethyl)guanidine) is a guanidine derivative characterized by two phenylethyl groups attached to the guanidine moiety. The presence of sulfuric acid enhances its solubility and potential reactivity. Guanidines are known for their ability to interact with various biological targets due to their cationic nature.

Antibacterial Activity

Research indicates that guanidine derivatives, including bis(N-(2-phenylethyl)guanidine), exhibit significant antibacterial properties. These compounds have been shown to increase cellular accumulation in Gram-negative bacteria, enhancing their efficacy against strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Guanidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| L15 (related guanidine) | MRSA | 1.5 µM |

| L15 (related guanidine) | E. coli | 12.5 µM |

| Bis(N-(2-phenylethyl)guanidine) | Various Gram-positive strains | TBD |

Anticancer Activity

The cytotoxic effects of bis(N-(2-phenylethyl)guanidine) have been evaluated against various cancer cell lines. Studies demonstrate that this compound can induce apoptosis in glioblastoma cells, suggesting its potential as an anticancer agent .

Table 2: Cytotoxicity of Bis(N-(2-phenylethyl)guanidine)

| Cell Line | IC50 (µM) |

|---|---|

| Glioblastoma MG-U87 | TBD |

| HEK-293 (normal cells) | TBD |

The mechanism by which bis(N-(2-phenylethyl)guanidine) exerts its biological effects involves multiple pathways:

- Membrane Disruption : The cationic nature of guanidines allows them to interact with negatively charged bacterial membranes, leading to membrane destabilization and cell lysis .

- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit essential bacterial enzymes, contributing to their bactericidal activity .

Case Studies

Recent studies have highlighted the effectiveness of bis(N-(2-phenylethyl)guanidine) in specific clinical contexts:

- Antimicrobial Efficacy : A study demonstrated that derivatives with guanidinium groups showed enhanced activity against antibiotic-resistant strains, indicating a promising avenue for new antibiotic development .

- Cancer Treatment : In vitro studies on glioblastoma cells revealed that treatment with bis(N-(2-phenylethyl)guanidine) resulted in significant cell death compared to untreated controls, underscoring its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.